(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate
Overview
Description
“(1R,2R)-(-)-2-Benzyloxycyclopentyl isothiocyanate” is a chemical compound with the molecular formula C13H15NOS and a molecular weight of 233.33 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: C1CC@HOCC2=CC=CC=C2)N=C=S . This indicates that the compound contains a cyclopentyl ring with a benzyloxy group and an isothiocyanate group attached.Scientific Research Applications
Cancer Prevention and Therapeutic Potential
Isothiocyanates, including compounds structurally related to "(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate," have demonstrated significant anti-cancer properties. These compounds are known to inhibit cancer progression through various mechanisms, including the modulation of epigenetic alterations, a key factor in cancer development. Specifically, isothiocyanates have been shown to influence DNA methylation, histone modifications, and RNA processing, thereby affecting gene expression patterns linked to cancer hallmark acquisition. The reversible nature of these epigenetic processes presents robust targets for therapeutic intervention, with dietary bioactive compounds like isothiocyanates offering a promising avenue for cancer prevention and treatment (Sundaram et al., 2021).
Antimicrobial and Antiviral Properties
Research has also highlighted the antimicrobial properties of isothiocyanates against human pathogens, including those resistant to conventional antibiotics. The potential of isothiocyanates to serve as alternative or complementary antimicrobial agents is particularly relevant given the growing issue of drug-resistant bacteria. Studies suggest that isothiocyanates are effective against a broad range of pathogens, indicating their potential in treating infections where current therapeutic options are inadequate (Romeo et al., 2018).
Chemical Synthesis and Applications
Isothiocyanates are used in various chemical syntheses, demonstrating versatility across multiple domains. For instance, they have been involved in the synthesis of acyl thioureas and acyl thiosemicarbazides, compounds that exhibit a range of biological activities and have potential as biologically active compounds in medicinal chemistry. This underscores the chemical utility of isothiocyanates in creating molecules with potential therapeutic applications (Kholodniak & Kovalenko, 2022).
properties
IUPAC Name |
[(1R,2R)-2-isothiocyanatocyclohexyl]oxymethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c17-11-15-13-8-4-5-9-14(13)16-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-10H2/t13-,14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRPSBSMXLYTQF-ZIAGYGMSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N=C=S)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N=C=S)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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